{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine
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Overview
Description
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine is an organic compound with the molecular formula C19H25NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 5-tert-butyl-2-methoxybenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is reacted with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-methoxybenzenesulfonamide: Lacks the N-(1-phenylethyl) group.
N-(1-phenylethyl)benzenesulfonamide: Lacks the 5-tert-butyl-2-methoxy group.
Uniqueness
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine is unique due to the presence of both the tert-butyl and methoxy groups on the benzene ring, as well as the N-(1-phenylethyl) group
Properties
CAS No. |
1206113-51-0 |
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Molecular Formula |
C19H25NO3S |
Molecular Weight |
347.5g/mol |
IUPAC Name |
5-tert-butyl-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-14(15-9-7-6-8-10-15)20-24(21,22)18-13-16(19(2,3)4)11-12-17(18)23-5/h6-14,20H,1-5H3 |
InChI Key |
NDCSYHDBIGWCFN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
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